3-Methoxy-4-(3-oxomorpholino)benzaldehyde
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Overview
Description
3-Methoxy-4-(3-oxomorpholino)benzaldehyde is an organic compound with the molecular formula C14H17NO5 It is a derivative of benzaldehyde, featuring a methoxy group at the 3-position and a morpholino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(3-oxomorpholino)benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with morpholine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(3-oxomorpholino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and morpholino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Methoxy-4-(3-oxomorpholino)benzoic acid.
Reduction: 3-Methoxy-4-(3-hydroxymorpholino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-(3-oxomorpholino)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(3-oxomorpholino)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their function. Additionally, it may interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-methoxybenzaldehyde: Similar structure with an ethoxy group instead of a morpholino group.
3-Hydroxy-4-methoxybenzaldehyde: Similar structure with a hydroxy group instead of a morpholino group.
Uniqueness
3-Methoxy-4-(3-oxomorpholino)benzaldehyde is unique due to the presence of both methoxy and morpholino groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1260827-41-5 |
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Molecular Formula |
C12H13NO4 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
3-methoxy-4-(3-oxomorpholin-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H13NO4/c1-16-11-6-9(7-14)2-3-10(11)13-4-5-17-8-12(13)15/h2-3,6-7H,4-5,8H2,1H3 |
InChI Key |
POYDTSJKPCGDMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)N2CCOCC2=O |
Origin of Product |
United States |
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